Cefmenoxime sodium

antimicrobial susceptibility MIC comparison Gram-negative pathogens

Select cefmenoxime sodium for its quantified potency advantage over cefotaxime—at least 2-fold lower MIC against Serratia marcescens, Citrobacter freundii, and Morganella morganii. RCT evidence confirms a 16.7% absolute increase in clinical cure rate vs. cefotiam in respiratory infections and 21.8% higher response vs. cefazolin in complicated UTI, supported by superior lung tissue penetration and β-lactamase stability. Substituting with other extended-spectrum cephalosporins risks therapeutic failure and procurement inefficiency. Validate your sourcing with this differentiated, clinically proven third-generation cephalosporin.

Molecular Formula C16H16N9NaO5S3
Molecular Weight 533.5 g/mol
CAS No. 65085-02-1
Cat. No. B12781009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefmenoxime sodium
CAS65085-02-1
Molecular FormulaC16H16N9NaO5S3
Molecular Weight533.5 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+]
InChIInChI=1S/C16H17N9O5S3.Na/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);/q;+1/p-1/b21-8-;/t9-,13-;/m1./s1
InChIKeyRXYOYKDBLLALFG-FAIYLGIWSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefmenoxime Sodium (CAS 65085-02-1): A Third-Generation Cephalosporin with Quantified Gram-Negative Spectrum and Beta-Lactamase Stability for Targeted Procurement


Cefmenoxime sodium (SCE-1365) is a semisynthetic, parenteral, syn-methoxyimino third-generation cephalosporin antibiotic derived from cefotiam [1]. It exhibits a broad antibacterial spectrum primarily against Enterobacteriaceae and non-enterococcal streptococci, with a minimum inhibitory concentration required to inhibit 90% of strains (MIC90) ranging from 0.06 to 8 μg/ml for Enterobacteriaceae [2]. Over 90% of Enterobacteriaceae and non-enterococcal streptococci are inhibited by cefmenoxime at ≤0.125 μg/ml, and both beta-lactamase-producing and non-producing Haemophilus influenzae and Neisseria gonorrhoeae are inhibited at ≤0.03 μg/ml [3]. Its stability to common plasmid-mediated beta-lactamases and marked inhibition of type I chromosomal beta-lactamases [4] are well-characterized, providing a foundational profile that necessitates product-specific selection when comparing closely related extended-spectrum cephalosporins.

Why Generic Substitution of Cefmenoxime Sodium with Other Third-Generation Cephalosporins Fails: A Data-Driven Analysis of Differential Efficacy and Potency


While multiple third-generation cephalosporins share a similar overall antibacterial spectrum [1], generic interchange without consideration of species-specific potency and clinical outcome data introduces significant risk of therapeutic failure and procurement inefficiency. The marked similarity of in vitro activity within this group of drugs, particularly between cefmenoxime, moxalactam, and cefotaxime [2], does not translate to interchangeable clinical efficacy or pharmacokinetic profiles. Quantitative comparative analyses reveal that cefmenoxime demonstrates significantly lower MICs against key nosocomial pathogens such as Serratia marcescens, Citrobacter freundii, and Morganella morganii [3][4], and yields superior clinical cure rates in randomized controlled trials for respiratory and urinary tract infections compared to cefotiam and cefazolin [5][6]. Furthermore, its differential tissue penetration, specifically into lung and bronchial secretions [7], directly impacts therapeutic outcomes. Therefore, substituting cefmenoxime sodium with a 'similar' extended-spectrum cephalosporin without accounting for these quantified differentials can lead to suboptimal clinical response, increased resistance selection pressure, and unjustified procurement costs.

Cefmenoxime Sodium Quantitative Differentiation Guide: Head-to-Head MIC, Efficacy, and PK Data for Informed Scientific Selection


Superior In Vitro Potency Against Key Nosocomial Gram-Negative Pathogens (Serratia, Citrobacter, Morganella)

In a direct head-to-head in vitro comparison against 305 Enterobacteriaceae strains, cefmenoxime demonstrated significantly superior potency against Serratia marcescens, Citrobacter freundii, Morganella morganii, Salmonella, Shigella, and Yersinia enterocolitica, with a mean MIC at least twice lower than that of cefotaxime [1]. For Morganella specifically, cefmenoxime exhibited an MIC90 of 0.1 μg/ml, which was lower than that of cefotaxime, ceftizoxime, or ceftazidime [2].

antimicrobial susceptibility MIC comparison Gram-negative pathogens

Superior Clinical Efficacy in Chronic Respiratory Tract Infections: Randomized Double-Blind Trial vs. Cefotiam

A randomized, double-blind comparative study in 162 patients with chronic respiratory tract infections demonstrated a significantly higher overall clinical efficacy rate for cefmenoxime (77.0%) compared to cefotiam (60.3%), with a statistically significant difference (P<0.05) [1]. Cefmenoxime also showed a higher elimination rate of Haemophilus influenzae (P<0.1) and significantly faster improvement in sputum purulence and rales (P<0.05) [1].

respiratory infection clinical trial comparative efficacy

Enhanced Penetration into Lung and Bronchial Secretions vs. Cefotiam and Cefotaxime

A pharmacokinetic study in 9 patients with respiratory infections revealed that cefmenoxime achieved higher penetration into lung tissue and bronchial secretions compared to both cefotiam and cefotaxime [1]. In one patient with chronic bronchiolitis, the concentration of cefmenoxime in intrabronchial secretions reached 12.5 μg/ml [1].

pharmacokinetics tissue penetration respiratory infection

Superior Clinical and Bacteriological Efficacy in Complicated Urinary Tract Infections vs. Cefazolin

In a randomized, double-blind trial involving 207 patients with complicated urinary tract infections, cefmenoxime (0.5g twice daily) achieved an excellent plus moderate response rate of 63.5%, which was significantly higher than the 41.7% achieved by cefazolin (1g twice daily) (P<0.01) [1]. The overall bacteriological response was also significantly higher in the cefmenoxime group, with a notably higher eradication rate of Serratia [1].

urinary tract infection clinical trial comparative efficacy

Marked Beta-Lactamase Stability and Inhibition of Type I Beta-Lactamases

Cefmenoxime demonstrates high stability to common plasmid-mediated beta-lactamases (e.g., TEM) and most chromosomally mediated cephalosporinases [1][2]. In enzymatic assays, no significant hydrolysis of cefmenoxime by five different beta-lactamases was detectable, and it exhibited marked inhibition of type I beta-lactamases [2]. This is a class-level property that differentiates it from earlier-generation cephalosporins and some third-generation compounds.

beta-lactamase stability resistance mechanism cephalosporinase

Cefmenoxime Sodium Best-Use Scenarios: Evidence-Based Applications in Respiratory, UTI, and Nosocomial Infection Models


Treatment of Chronic Respiratory Tract Infections Where Superior Efficacy Over Cefotiam is Required

Based on a randomized, double-blind trial demonstrating a 16.7% absolute increase in clinical cure rate (77.0% vs 60.3%, P<0.05) and faster resolution of purulent sputum and rales (P<0.05) compared to cefotiam [1], cefmenoxime sodium is preferentially indicated for chronic respiratory infections caused by susceptible pathogens, particularly Haemophilus influenzae, where a higher elimination rate was also observed [1]. This scenario is supported by evidence of higher penetration into lung and bronchial secretions [2].

Management of Complicated Urinary Tract Infections with Superior Outcomes to First-Generation Cephalosporins

In complicated UTI, a randomized controlled trial showed that cefmenoxime at a lower dose (0.5g BID) achieved a 21.8% higher clinical response rate compared to cefazolin 1g BID (63.5% vs 41.7%, P<0.01) [3]. The superior eradication rate of Serratia [3] further supports its use in nosocomial or healthcare-associated UTIs where this pathogen is prevalent.

Empirical Therapy for Infections Suspected to Involve Beta-Lactamase-Producing Gram-Negative Rods

Given its documented stability to common plasmid beta-lactamases (TEM) and its marked inhibition of type I chromosomal beta-lactamases [4][5], cefmenoxime sodium is a scientifically rational choice for empirical treatment in settings with a high prevalence of beta-lactamase-mediated resistance, particularly against Enterobacteriaceae and Haemophilus influenzae.

Targeted Therapy for Infections Caused by Serratia marcescens, Citrobacter freundii, or Morganella morganii

Direct in vitro comparisons show cefmenoxime has a mean MIC at least twice lower than cefotaxime against Serratia marcescens, Citrobacter freundii, and Morganella morganii [6], with an MIC90 of 0.1 μg/ml for Morganella [7]. This quantified potency advantage makes cefmenoxime a preferred option when these intrinsically less susceptible pathogens are identified or strongly suspected.

Technical Documentation Hub

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